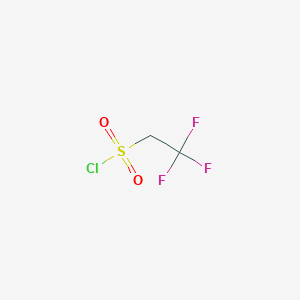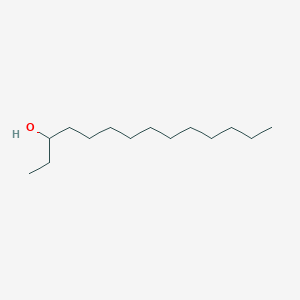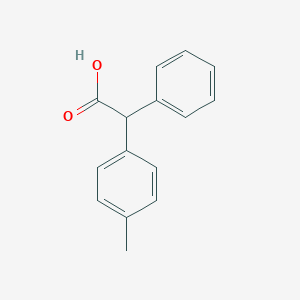
Phenyl(p-tolyl)acetic acid
描述
Phenyl(p-tolyl)acetic acid is a colorless, oily liquid with an odor similar to phenol . It is a white solid with a strong honey-like odor .
Synthesis Analysis
Phenyl(p-tolyl)acetic acid can be synthesized from p-Cresol and Acetyl chloride . Other methods of synthesis include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Molecular Structure Analysis
The linear formula of Phenyl(p-tolyl)acetic acid is C15H14O3 . Its CAS Number is 4166-98-7 and its molecular weight is 242.277 .Chemical Reactions Analysis
Phenyl(p-tolyl)acetic acid undergoes various reactions. For instance, it undergoes photo-Fries rearrangement . It also participates in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Phenyl(p-tolyl)acetic acid is insoluble in water but soluble in common organic solvents . It has a boiling point of 265-267°C and a melting point of 88-92°C .科学研究应用
1. Esterification of Phenyl Acetic Acid with p-Cresol
- Methods of Application: Different metal cation exchanged montmorillonite nanoclays (Mn+ Al3 +, = Zn2 +, Mn2 +, Fe3 +, Cu2 +) were prepared and the catalytic activity was studied. The esterification reaction was conducted by varying the molar ratio of the reactants, reaction time, and catalyst amount on the yield of the ester .
- Results or Outcomes: Among the different metal cation exchanged catalysts used, Al3±montmorillonite nanoclay was found to be more active. The product obtained, p-cresyl phenyl acetate, was identified by thin-layer chromatography and confirmed by Fourier transform infrared, 1H NMR, and 13C NMR .
2. Micropropagation of Date Palm
- Summary of Application: Phenyl Acetic Acid (PAA) is used in the micropropagation of date palm. This process involves the use of tissue culture of shoot tips and axillary shoot meristems .
- Methods of Application: Murashige and Skoog medium containing 6-benzyladenine (BA) (2.0 and 5.0 mg L −1) and a-naphthaleneacetic acid (NAA) or phenylacetic acid (PAA) (0.05–2.00 mg L −1) was used to initiate shoot formation from callus tissues .
- Results or Outcomes: The maximum number of shoots per jar was produced on a medium containing 5.0 mgL −1 BA and 0.5 mg L −1 PAA. The genetic stability of this protocol was confirmed by DNA-based fingerprinting technique RAPD .
3. Synthesis of Phenylacetone
- Summary of Application: Phenylacetic acid is the starting product for the synthesis of phenylacetone, an intermediate of amphetamine and methamphetamine, which have a strong stimulating effect .
- Methods of Application: Phenylacetic acid can be obtained by hydrolysis of phenylacetonitrile, which is the most common route of synthesis .
- Results or Outcomes: The product obtained, phenylacetone, is used as an intermediate in the synthesis of amphetamine and methamphetamine .
4. Plant Growth Regulation
- Summary of Application: Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
- Methods of Application: Indole-3-acetic acid is used in the regulation of plant growth and development .
- Results or Outcomes: The application of Indole-3-acetic acid has been found to significantly improve plant growth and yield .
5. Synthesis of Amphetamine and Methamphetamine
- Summary of Application: Phenylacetic acid is the starting product for the synthesis of phenylacetone, an intermediate of amphetamine and methamphetamine, which have a strong stimulating effect .
- Methods of Application: Phenylacetic acid can be obtained by hydrolysis of phenylacetonitrile, which is the most common route of synthesis .
- Results or Outcomes: The product obtained, phenylacetone, is used as an intermediate in the synthesis of amphetamine and methamphetamine .
6. Perfume Industry
- Summary of Application: Phenylacetic acid is used in some perfumes, as it possesses a honey-like odor even in low concentrations .
- Methods of Application: Phenylacetic acid is added to perfume formulations to impart a sweet, honey-like scent .
- Results or Outcomes: The addition of Phenylacetic acid enhances the overall fragrance profile of the perfume .
安全和危害
属性
IUPAC Name |
2-(4-methylphenyl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-9-13(10-8-11)14(15(16)17)12-5-3-2-4-6-12/h2-10,14H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDAJZSDPZCZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295111 | |
| Record name | 4-Methyl-α-phenylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(p-tolyl)acetic acid | |
CAS RN |
1882-56-0 | |
| Record name | 4-Methyl-α-phenylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, phenyl-p-tolyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl(p-tolyl)acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-α-phenylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

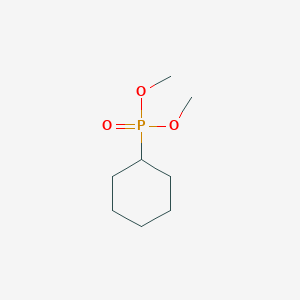
![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)
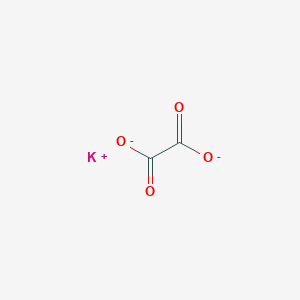
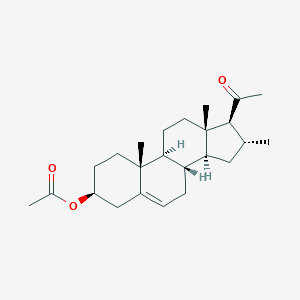
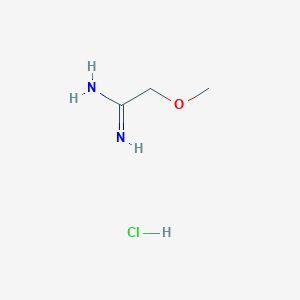
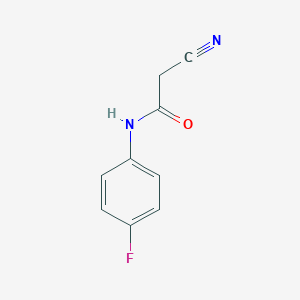
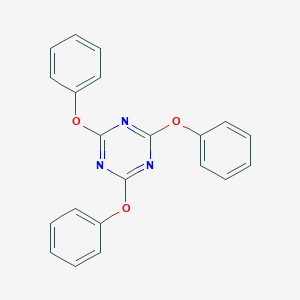
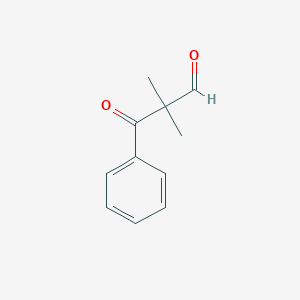
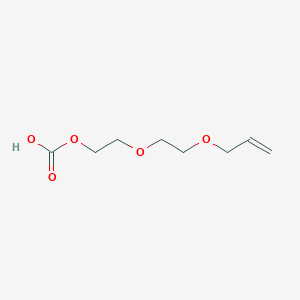
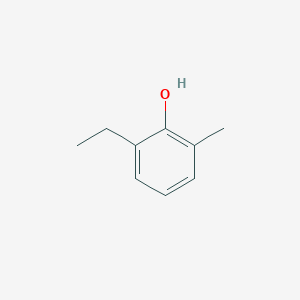
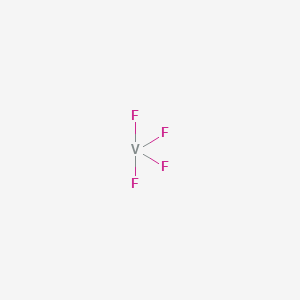
![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)
